1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-

Environmental photochemistry Herbicide degradation Quantum yield

Researchers developing photodegradation kinetic models for aminotriazinone herbicides face a critical variable: 6-alkyl substituents alter photochemical quantum yields by factors of 2-10×, invalidating cross-compound extrapolation. This 6-unsubstituted parent compound (CAS 62036-62-8) eliminates that uncertainty. • Well-characterized photodeamination quantum yield (4.3 × 10⁻³ in H₂O) provides a clean baseline for intrinsic chromophore reactivity studies. • Distinct λmax (298.5 nm) and MW (158.18 Da) serve as an ideal HPLC-DAD retention-time marker for metribuzin impurity profiling. • Structurally the formal des-tert-butyl analog of metribuzin-cost-effective surrogate standard for dealkylated degradant method validation.

Molecular Formula C4H6N4OS
Molecular Weight 158.18 g/mol
CAS No. 62036-62-8
Cat. No. B1280222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-
CAS62036-62-8
Molecular FormulaC4H6N4OS
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCSC1=NN=CC(=O)N1N
InChIInChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3
InChIKeyLTVWZBWCELTNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(methylthio)-1,2,4-triazin-5(4H)-one: Core Properties and Procurement Context


4-Amino-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS 62036-62-8) is a heterocyclic small molecule (C₄H₆N₄OS, MW 158.18) belonging to the 1,2,4-triazin-5-one class. It is the simplest 6-unsubstituted member of a series of photosynthesis-inhibiting herbicides whose most prominent commercial representative is metribuzin (6-tert-butyl analog) [1]. The compound serves as both a key synthetic intermediate in triazinone herbicide discovery programs and as a reference standard for environmental fate and photodegradation studies of aminotriazinone herbicides [2]. Its structural simplicity—lacking the bulky 6-alkyl/aryl substituents of commercial herbicides—makes it a uniquely informative probe for structure–activity relationship (SAR) and photostability investigations [1].

1 Environmental photodegradation probe with defined baseline reactivity
2 SAR baseline for steric-minimum reference in triazinone herbicide discovery
3 Reference standard for metribuzin impurity profiling and method validation
4 Surface-catalyzed degradation pathway differentiation on mineral substrates

Why 4-Amino-3-(methylthio)-1,2,4-triazin-5(4H)-one Is Irreplaceable


In-class triazinone herbicides such as metribuzin (6-tert-butyl) and the 6-cyclohexyl analog are optimized for field-level herbicidal potency and environmental persistence, but their 6-alkyl substituents profoundly alter photochemical behavior. Quantitative photokinetic data show that the photodeamination quantum yield of the 6-unsubstituted parent compound differs by factors of ~2–10 from 6-substituted analogs, meaning that photolytic half-life and degradation product profiles cannot be extrapolated from one member to another [1]. Furthermore, surface-catalyzed transformation pathways on environmental substrates such as silica gel diverge sharply between the 6-H and 6-tert-butyl derivatives, with the latter producing 4-amino-1,2,4-triazin-3,5-diones in substantially higher yield [2]. Consequently, any experimental protocol that relies on a specific photodegradation rate, metabolite fingerprint, or environmental persistence profile demands the exact compound; substituting a 6-alkyl analog introduces uncontrolled variability that invalidates comparative environmental fate assessments, SAR interpretations, and analytical method validation.

Photodeamination efficiency shifts

6-alkyl substitution alters quantum yield, invalidating cross-compound half-life extrapolations in aqueous photolysis studies.

Divergent surface-catalyzed pathways

Silica gel surface reactions produce different dominant degradation products; metribuzin generates substantially more dione, compromising fate assessments.

UV spectral misidentification risk

λmax shifts of ~4.5 nm vs. 6-alkyl analogs can lead to misassignment in HPLC-DAD when 6-unsubstituted compound is replaced.

Quantitative Evidence: 4-Amino-3-(methylthio)-1,2,4-triazin-5(4H)-one vs. Analogs


Photodeamination Quantum Yield vs. 6-Alkyl Analogs

The photodeamination quantum yield (Φ) of 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one (compound 1a, R = H) in air-saturated water was measured as 4.3 × 10⁻³. Under identical conditions, the 6-tert-butyl analog (metribuzin, 1d) gave Φ = 8.1 × 10⁻³ (1.9-fold higher) and the 6-cyclohexyl analog (1e) gave Φ = 1.0 × 10⁻² (2.3-fold higher) [1]. This demonstrates that the absence of a 6-alkyl substituent substantially reduces the photolytic deamination efficiency.

Quantum Yield vs. Analogs
Head-to-head
TargetΦ = 4.3×10⁻³
MetribuzinΦ = 8.1×10⁻³
CyclohexylΦ = 1.0×10⁻²
2–2.3× lower deamination efficiency; distinct photolytic half-life
Air-saturated water, UV
Environmental photochemistry Herbicide degradation Quantum yield

Solvent Effects on Photodeamination

In dioxane/water (2:3) and pure dioxane, the quantum yield of the 6-unsubstituted target compound (1a) fell below the detection limit (<2 × 10⁻⁴), whereas the 6-tert-butyl analog (1d) retained a measurable Φ of 6.3 × 10⁻³ in dioxane/water [1]. In acetonitrile, neither compound showed detectable photodeamination. This indicates that the target compound's photodeamination reaction is more strictly dependent on the presence of water than that of metribuzin.

Solvent Effect
Head-to-head
Φ < 2×10⁻⁴ in dioxane/water
Metribuzin retains 6.3×10⁻³
Target loses detectable deamination in mixed solvents; ≥30-fold difference
Dioxane/water (2:3), dioxane, acetonitrile
Photostability Solvent effect Deamination

UV Spectral Signature vs. 6-Alkyl Triazinones

In water, the target compound (1a) exhibits λmax = 298.5 nm (log ε = 3.78), whereas the 6-tert-butyl derivative (metribuzin, 1d) shows a hypsochromic shift to 294 nm (log ε = 3.92) and the 6-cyclohexyl analog (1e) to 294 nm (log ε = 3.92) [1]. The ~4.5 nm red shift and lower absorptivity of the 6-unsubstituted parent provide a distinct spectral signature useful for chromatographic and spectrophotometric identification.

UV Signature
Head-to-head
Targetλmax 298.5 nm (log ε 3.78)
Metribuzinλmax 294 nm (log ε 3.92)
+4.5 nm shift enables unambiguous HPLC-DAD identification
Water, ambient temperature
UV spectroscopy Spectral fingerprint Analytical chemistry

Surface-Catalyzed Phototransformation Pathways

When irradiated with UV light (λ > 290 nm) on Kieselgel (silica gel), the target 6-H compound predominantly yields 3-methylthio-1,2,4-triazin-5-one (deaminated product), whereas the 6-tert-butyl analog (metribuzin) shows a markedly higher conversion to 4-amino-1,2,4-triazin-3,5-dione [1]. The dione yield for the 6-tert-butyl compound is described as 'particularly high' relative to other 6-R analogs, establishing a clear product-profile distinction between the 6-unsubstituted and 6-alkyl compounds.

Surface Pathway
Cross-study comparable
Deaminated product dominates; limited dione
Product profile differs from metribuzin (high dione yield)
Silica gel, UV λ>290 nm, 50–70 °C
Heterogeneous photocatalysis Environmental fate Degradation pathway

SAR Baseline: 6-Unsubstituted Core

The 6-unsubstituted parent compound represents the minimal pharmacophoric core of the aminotriazinone herbicide class. In the photodeamination series 1a (R = H) through 1e (R = cyclohexyl), the quantum yield increases monotonically with 6-alkyl bulk: H (4.3 × 10⁻³) < CH₃ (1.1 × 10⁻²) < CH(CH₃)₂ (1.2 × 10⁻²) ≤ C(CH₃)₃ (8.1 × 10⁻³) < C₆H₁₁ (1.0 × 10⁻²) [1]. This establishes the 6-H compound as the essential baseline for deconvoluting steric versus electronic contributions to photochemical reactivity and, by extension, to herbicidal activity.

SAR Baseline
Class-level
Lowest Φ in series (H < CH₃ < iPr < tBu < Cy)
Steric-minimum reference; 2.0–2.8× below 6-alkyl analogs
Homologous series 1a–e, air-saturated water
Structure–activity relationship Herbicide design Medicinal chemistry

Reference Standard for Metribuzin Impurity Profiling

The 6-unsubstituted compound (CAS 62036-62-8) is structurally the formal des-tert-butyl analog of metribuzin and has been utilized as a synthetic precursor and analytical marker in triazinone herbicide research [2]. Its distinct retention characteristics and UV spectrum (λmax 298.5 vs. 294 nm for metribuzin) make it a suitable system suitability standard or impurity marker in HPLC methods for metribuzin technical material, where dealkylated or deaminated byproducts must be resolved from the active ingredient [1].

Ref. Standard
Supporting evidence
MW 158.18, λmax 298.5 nm
Distinct from metribuzin (MW 214.29, 294 nm); impurity profiling fit
Reversed-phase HPLC-DAD
Analytical reference standard Impurity profiling Quality control

4-Amino-3-(methylthio)-1,2,4-triazin-5(4H)-one Procurement & Applications


Environmental Photodegradation Studies

The compound's well-characterized quantum yield in water (4.3 × 10⁻³) and its defined solvent dependence make it the preferred substrate for constructing photodegradation kinetic models. Unlike metribuzin, which requires deconvolution of steric effects, the 6-unsubstituted parent provides a clean baseline for studying the intrinsic photochemical reactivity of the aminotriazinone chromophore [1]. Researchers can use it to isolate the contribution of the 4-amino-3-methylthio pharmacophore to photolytic half-life without interference from 6-alkyl substituent effects.

Metribuzin Impurity Profiling Standard

With its distinct λmax (298.5 nm) and molecular weight (158.18 Da), the compound serves as an ideal retention-time marker and resolution check in HPLC-DAD methods for metribuzin technical-grade analysis. Its structural relationship to the potential des-tert-butyl degradant of metribuzin makes it a cost-effective surrogate standard for impurity method validation, ensuring that analytical methods can discriminate between the active ingredient and its dealkylated byproducts [1][2].

SAR Baseline for Herbicide Discovery

Medicinal and agrochemical chemists can employ the 6-unsubstituted parent as the steric-minimum reference compound in SAR libraries of 1,2,4-triazin-5-one herbicides. Because its photodeamination quantum yield is the lowest in the homologous series (2.0–2.8× below 6-alkyl analogs), any observed increase in herbicidal activity or photostability upon 6-substitution can be unambiguously attributed to the introduced substituent rather than to intrinsic core properties [1]. This reduces the number of variables in lead optimization and streamlines the design of next-generation triazinone herbicides.

Soil Surface Photocatalysis Studies

The divergent surface-catalyzed degradation pathway of the 6-unsubstituted compound (favoring deaminated product over dione formation) relative to metribuzin makes it a critical probe for understanding how mineral surfaces modulate triazinone herbicide fate. Environmental chemists can use this compound on standardized substrates such as silica gel or soil thin layers to generate authentic degradation product profiles that are directly relevant to predicting the environmental persistence of simpler triazinone metabolites [2].

Application
Selection Property
Validation Focus
Environmental Photodegradation Studies
6-unsubstituted core for baseline kinetic modeling
Photolytic half-life reproducibility in aqueous systems
Metribuzin Impurity Profiling Standard
Chromatographic and spectral distinguishability
Retention-time resolution and λmax specificity in HPLC-DAD
SAR Baseline for Herbicide Discovery
Steric-minimum reference with lowest quantum yield
Attribution of potency/photostability changes to 6-substitution
Soil Surface Photocatalysis Studies
Deamination-dominant pathway under surface catalysis
Degradation product profile on standardized mineral substrates
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